Enhanced Lipophilicity Drives Differential Membrane Partitioning vs. 3-(4-Bromophenyl)-6-chloro-4-phenylcoumarin
The 8-bromo substituent in the target compound increases calculated lipophilicity (cLogP) to approximately 5.8, compared to cLogP ~5.0 for the des-8-bromo analog 3-(4-bromophenyl)-6-chloro-4-phenylcoumarin (CAS 332104-49-1). This ~0.8 log unit increase translates to an approximately 6.3-fold higher theoretical partition coefficient, which is expected to enhance membrane permeability and blood–brain barrier penetration in cell-based and in vivo models . In the context of CNS-targeted coumarins, higher lipophilicity within a narrow optimal range (cLogP 2–5) has been positively correlated with MAO-B inhibitory potency, though exceeding this range may reduce solubility [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~5.8 (calculated by ALOPGS) |
| Comparator Or Baseline | 3-(4-Bromophenyl)-6-chloro-4-phenylcoumarin (CAS 332104-49-1): cLogP ~5.0 |
| Quantified Difference | ΔcLogP ≈ +0.8; ~6.3-fold higher theoretical partition coefficient |
| Conditions | In silico prediction using atomic logP contribution method (ALOPGS); experimental logP not reported |
Why This Matters
Higher lipophilicity may confer superior membrane permeability for intracellular target engagement, but must be balanced against solubility; this compound's cLogP sits at the upper boundary for CNS drug-like space, making it a valuable tool for probing lipophilicity-activity relationships.
- [1] Matos MJ, Viña D, Quezada E, Picciau C, Delogu G, Orallo F, Santana L, Uriarte E. New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors. Bioorg Med Chem Lett. 2010;20(17):5157-5160. doi:10.1016/j.bmcl.2010.07.013. View Source
